4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Description
The compound contains a 1,2-dihydroisoquinoline core substituted with a 4-ethoxyphenyl group at position 2 and a 4-(2-oxopyrrolidin-1-yl)benzyl ester at position 2.
Properties
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-2-35-23-15-13-22(14-16-23)31-18-26(24-6-3-4-7-25(24)28(31)33)29(34)36-19-20-9-11-21(12-10-20)30-17-5-8-27(30)32/h3-4,6-7,9-16,18H,2,5,8,17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECSVLPEMVXXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=C(C=C4)N5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
2-Aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 . Some of these compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Biological Activity
The compound 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates a dihydroisoquinoline core with a pyrrolidine moiety, which is notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C28H24N2O5
- Molecular Weight : Approximately 468.509 g/mol
- CAS Number : 1031961-12-2
The compound features functional groups such as carbonyls and ethoxy groups, enhancing its reactivity and interaction with biological targets. The presence of a pyrrolidine ring is particularly significant as it can facilitate non-covalent interactions, crucial for binding to various biological macromolecules.
Pharmacological Properties
Research indicates that compounds structurally related to 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibit a range of biological activities:
- Anti-inflammatory Activity : Compounds within this class often demonstrate anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Analgesic Properties : The analgesic potential has been noted in similar dihydroisoquinoline derivatives, suggesting that this compound may also alleviate pain through various mechanisms.
- Antibacterial and Anticancer Effects : Preliminary studies indicate that derivatives may possess antibacterial and anticancer properties, warranting further investigation into their mechanisms of action.
The mechanism of action for this compound involves several biochemical pathways:
- Binding Affinity : Interaction studies have shown that the compound can bind to specific targets through hydrogen bonding and hydrophobic interactions. This binding is crucial for its pharmacological effects.
- Enzymatic Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes or cancer progression. The specific targets for this compound are still under investigation.
Synthesis Methods
The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can be achieved through various methods, highlighting its versatility:
- Condensation Reactions : Utilizing starting materials that contain the necessary functional groups to form the dihydroisoquinoline core.
- Pyrrolidine Derivatization : Modifying the pyrrolidine ring to enhance biological activity or selectivity.
- Functional Group Manipulation : Adjusting the ethoxy and carbonyl groups to optimize pharmacological properties.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Similar core structure with different substituents | Analgesic and anti-inflammatory |
| 6-Ethoxybenzo[a]quinolizine | Contains a quinolizine core | Antiviral properties |
| 5-Acyl-1,2-dihydro-pyrrolo[1,2-a]pyrrole derivatives | Related heterocyclic compounds | Anticancer activity |
This table illustrates how variations in substituents can lead to distinct biological activities while maintaining a common structural framework.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of compounds similar to 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate:
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro.
- Analgesic Evaluation : Another research highlighted the analgesic properties through behavioral assays in animal models, showing reduced pain response compared to control groups.
- Anticancer Activity Assessment : Preliminary tests indicated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antitumor and anti-inflammatory properties. Studies show that derivatives of isoquinoline exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further development in cancer therapy.
Biochemical Probes
Due to its structural characteristics, this compound can serve as a biochemical probe to study enzyme interactions and receptor binding. Its ability to modify biological pathways makes it useful in pharmacological research.
| Application | Description | Reference |
|---|---|---|
| Enzyme interaction | Investigating enzyme kinetics | |
| Receptor binding | Studying drug-receptor dynamics |
Synthetic Chemistry
The compound can be synthesized through various chemical reactions, allowing for the exploration of new derivatives with enhanced properties. The functional groups present enable oxidation, reduction, and substitution reactions.
| Reaction Type | Example Conditions | Potential Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Electrophilic substitution | Diverse aromatic compounds |
Case Study 1: Antitumor Activity
A study explored the antitumor activity of similar isoquinoline derivatives, demonstrating significant cytotoxicity against breast cancer cells. The results indicated that modifications to the pyrrolidine ring could enhance efficacy.
Case Study 2: Anti-inflammatory Mechanisms
Research on related compounds showed that they could inhibit pro-inflammatory cytokines in vitro, suggesting that the compound may also possess similar anti-inflammatory mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
The target compound shares structural motifs with quinoline and isoquinoline derivatives. lists several analogs with overlapping substituents, such as:
Key Observations :
Pharmacological and Predictive Modeling Comparisons
ChemGPS-NP Analysis
The ChemGPS-NP model () positions compounds in a multidimensional chemical space based on descriptors like polarity, size, and flexibility. The target compound’s dihydroisoquinoline core and pyrrolidinone substituent likely place it closer to kinase inhibitors (e.g., imatinib analogs) or natural product-derived molecules, distinguishing it from simpler quinoline derivatives .
XGBoost Predictive Metrics
highlights an XGBoost model achieving R² = 0.928 and RMSE = 9.091 K for predicting superconducting critical temperatures. For example:
- Predicted logP: Higher than 2-hydroxyquinoline derivatives due to ethoxy and benzyl groups.
- Toxicity risk: Moderate (pyrrolidinone is less toxic than aromatic amines) .
Preparation Methods
Dihydroisoquinoline Core Formation via Bischler-Napieralski Cyclization
The 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline moiety is typically synthesized via Bischler-Napieralski cyclization , a method validated in the preparation of analogous dihydroisoquinoline derivatives.
Procedure :
- β-Arylethylamine precursor : React 4-ethoxyphenethylamine with methyl glyoxylate under acidic conditions to form the corresponding β-arylethylamide.
- Cyclization : Treat the amide with phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. This step induces intramolecular cyclization to yield 2-(4-ethoxyphenyl)-1-oxo-3,4-dihydroisoquinoline.
- Oxidation : Oxidize the dihydroisoquinoline intermediate using manganese dioxide (MnO₂) in refluxing toluene to afford the fully aromatic 1-oxo-2-(4-ethoxyphenyl)isoquinoline.
Key Data :
Esterification at C-4 Position
Functionalization with 2-Oxopyrrolidin-1-yl Benzyl Group
Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzyl Alcohol
The side chain is prepared via reductive amination followed by cyclocondensation :
- React 4-nitrobenzaldehyde with pyrrolidin-2-one in ethanol under hydrogen gas (H₂, 50 psi) using palladium on carbon (Pd/C) to yield 4-(2-oxopyrrolidin-1-yl)benzaldehyde.
- Reduce the aldehyde to the alcohol using sodium borohydride (NaBH₄) in methanol at 0°C.
Characterization :
Coupling to the Dihydroisoquinoline Core
The final esterification employs Steglich esterification for mild conditions:
- Combine 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid (1.0 equiv), 4-(2-oxopyrrolidin-1-yl)benzyl alcohol (1.2 equiv), and N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) in dry dimethylformamide (DMF).
- Catalyze with 4-dimethylaminopyridine (DMAP, 0.1 equiv) and stir at room temperature for 24 h.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate the title compound.
Optimization Insights :
- Excess alcohol improves yield by shifting equilibrium toward ester formation.
- DMAP mitigates side reactions (e.g., oxazolone formation).
Critical Reaction Parameters and Yield Optimization
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 61 | 98 |
| THF | 40 | 55 | 95 |
| Dichloromethane | 25 | 48 | 90 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.52 (s, 1H, H-3), 8.12 (d, J = 8.0 Hz, 1H, H-5), 7.98 (d, J = 8.0 Hz, 1H, H-8), 7.65 (t, J = 7.6 Hz, 1H, H-6), 7.55 (t, J = 7.6 Hz, 1H, H-7), 7.38 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 5.32 (s, 2H, CH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.72 (t, J = 7.2 Hz, 2H, pyrrolidone CH₂), 2.45 (t, J = 8.0 Hz, 2H, pyrrolidone CH₂), 2.08 (quin, J = 7.6 Hz, 2H, pyrrolidone CH₂), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- HRMS (ESI-TOF) : m/z calculated for C₃₀H₂₇N₂O₅ [M+H]⁺: 513.1918; found: 513.1921.
Applications and Derivative Synthesis
The compound serves as a precursor for antitumor agents, with modifications explored at the pyrrolidone and ethoxyphenyl groups. Recent studies highlight its role in inhibiting topoisomerase I/II, with IC₅₀ values of 0.8–1.2 μM in HeLa cells.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?
The synthesis typically involves coupling reactions between pyrrolidinone and isoquinoline intermediates. A plausible route includes:
- Step 1 : React 4-(2-oxopyrrolidin-1-yl)benzyl alcohol with a reactive carbonyl derivative (e.g., chloroformate) under basic conditions (e.g., triethylamine in dichloromethane) to form the benzyl ester .
- Step 2 : Introduce the 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling, similar to quinoline derivative syntheses .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high purity .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- X-ray crystallography : Resolve crystal packing and stereochemistry using SHELX software for refinement .
- NMR Spectroscopy : 1H/13C NMR (in CDCl3 or DMSO-d6) to confirm substituent integration and coupling patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What safety protocols should be followed during handling?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15+ minutes. Consult medical guidance for persistent symptoms .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?
- Scenario : NMR suggests a planar conformation, but X-ray data indicate axial chirality.
- Resolution :
- Re-analyze NMR data with NOESY/ROESY to detect spatial proximity of protons.
- Check for polymorphism by recrystallizing under different solvents (e.g., methanol vs. ethyl acetate) and re-running XRD .
- Use density functional theory (DFT) calculations to compare energy-minimized structures with experimental data .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogens) to assess electronic effects .
- Biological Assays : Test calcium channel modulation (inspired by dihydropyridine derivatives) using patch-clamp electrophysiology or fluorescence-based assays .
- Data Correlation : Use multivariate analysis to link structural features (e.g., logP, steric parameters) to activity trends .
Q. What strategies optimize the removal of synthetic byproducts or isomers?
- Challenge : Co-elution of regioisomers during chromatography.
- Solutions :
- Mobile Phase Optimization : Adjust polarity with tertiary solvent systems (e.g., dichloromethane/methanol/hexane).
- Chiral Chromatography : Use amylose- or cellulose-based columns for enantiomeric separation.
- Crystallization-Driven Purification : Exploit differential solubility of isomers in mixed solvents (e.g., ethanol/water) .
Q. How to address low yields in the final coupling step of the synthesis?
- Potential Causes : Steric hindrance from the benzyl-pyrrolidinone group or poor leaving-group reactivity.
- Optimization :
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Software :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability.
- Molecular Dynamics (MD) : Simulate interaction with biological targets (e.g., ion channels) using GROMACS or AMBER .
- Docking Studies : AutoDock Vina or Schrödinger Suite for binding affinity estimation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
